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Compound of Interest

Compound Name: AZD1656

Cat. No.: B1665935

For researchers, scientists, and drug development professionals, this guide provides a
comprehensive comparison of the efficacy and safety profiles of emerging glucokinase
activators (GKAs), with a focus on AZD1656 versus other notable candidates like dorzagliatin
and TTP399. This document synthesizes data from key clinical trials to facilitate an objective
evaluation of their therapeutic potential.

Glucokinase activators represent a novel class of oral hypoglycemic agents that target the
glucokinase enzyme, a key regulator of glucose metabolism in the pancreas and liver. By
enhancing glucokinase activity, these agents aim to improve glycemic control in individuals with
type 2 diabetes. This guide delves into the performance of AZD1656 in comparison to other
GKAs, presenting supporting experimental data, detailed methodologies, and visual
representations of the underlying biological pathways.

Efficacy Comparison of Glucokinase Activators

The therapeutic efficacy of glucokinase activators is primarily assessed by their ability to
reduce glycated hemoglobin (HbAlc), fasting plasma glucose (FPG), and postprandial glucose
(PPG) levels. The following tables summarize the key efficacy data from clinical trials of
AZD1656, dorzagliatin, and TTP399.

Table 1: Comparative Efficacy in Lowering HbAlc
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Mean Placebo-
Glucokin . Patient Change Corrected
Clinical . Treatmen .
ase . Populatio . Dosage in HbAlc HbAlc
. Trial t Duration .
Activator n from Reductio
Baseline n
Type 2 -0.80%
Dose- _
) Diabetes 10-140 mg (95% CI:
AZD1656 ranging 4 months ) -0.80%
on (titrated) -1.14 to
study[1] ]
Metformin -0.46)[1]
-0.81%
20-200 mg (95% CI:
_ -0.81%
(titrated) -1.14 to
-0.47)[1]
-0.57%
o SEED Drug-naive
Dorzagliati (95% ClI:
(Monothera  Type 2 24 weeks 75 mg BID -1.07%
n 23] Diabet -0.79 to
iabetes
by -0.36)[4]
DAWN
Type 2 -0.66%
(Add-on to i
) Diabetes (95% CI:
Metformin) 24 weeks 75 mg BID -1.02%
CIEIET6] on -0.79 to
Metformin -0.53)[5][6]
[7]
Type 2
Diabetes Not -0.9%]8][9]
TTP399 AGATA]8] 6 months 800 mg
on Reported [10]
Metformin
Type 1 -0.21%
SimpliciT1 Diabetes Not (95% CI:
) 12 weeks 800 mg
(Part 2)[11] (Adjunctto Reported -0.39 to
Insulin) -0.04)[11]
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Table 2: Comparative Efficacy in Lowering Fasting and

Postprandial Glucose

Glucokinase

Mean Change in
Fasting Plasma

Mean Change in 2-
hour Postprandial

. Clinical Trial
Activator Glucose (FPG) Glucose (2h-PPG)
from Baseline from Baseline
Not explicitly reported Not explicitly reported
AZD1656 in the provided search  in the provided search
results. results.
Significant reduction
o DAWN (Add-on to (exact value not
Dorzagliatin -5.45 mmol/L[2][3]

Metformin)[6]

specified in search
results)[8]

SEED (Monotherapy)
[2]

Not explicitly reported
in the provided search

results.

-2.83 mmol/L[2][3]

TTP399

Not explicitly reported
in the provided search

results.

Not explicitly reported
in the provided search

results.

Safety and Tolerability Profile

The safety profile of glucokinase activators is a critical aspect of their clinical development, with

a particular focus on the risk of hypoglycemia and effects on lipid metabolism.

Table 3: Comparative Safety Profile
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Glucokinase Key Adverse Incidence of .
. . Effects on Lipids
Activator Events Hypoglycemia
Less frequent than
Generally well- o
glipizide.[1] A meta-
tolerated.[1] No )
o ) ) analysis showed a o
significant increase in o Not explicitly reported
) non-significant ) )
AZD1656 total non-serious or ) ) in the provided search
) increased risk
serious adverse results.
compared to placebo
events compared to
(RR 2.03, 95% ClI
placebo.[12]
0.94-4.39).[12]
Incidence of adverse No severe A meta-analysis
events was similar to hypoglycemia showed an increase in
placebo.[5] No drug- reported in the DAWN  triglycerides (MD 0.43
Dorzagliatin related serious trial.[5][6] Incidence of  mmol/L) and total
adverse events hypoglycemia (<3.0 cholesterol (MD 0.13
reported in the DAWN  mmol/L) was less than  mmol/L) compared to
trial.[5][6] 1% over 52 weeks.[7] placebo.[13]
Did not cause
hypoglycemia.[9][10
ypogy . [ 1[_ ] No detrimental effect
[14] In the SimpliciT1 o
on plasma lipids.[9]
study, the frequency ]
[10] Increased high-
of severe or o )
TTP399 Well-tolerated.[14] density lipoprotein

symptomatic
hypoglycemia
decreased by 40%
relative to placebo.
[11]

cholesterol (3.2 mg/dl)
compared to placebo.
[91[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings.
Below are summaries of the experimental protocols for key studies of AZD1656, dorzagliatin,
and TTP399.

AZD1656: Dose-ranging Study (NCT01020123)[1]
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o Study Design: A randomized, double-blind, placebo-controlled, multicenter study with a 4-
month treatment period and an optional 2-month extension.

o Patient Population: 458 patients with type 2 diabetes and HbAlc between 7.5% and 10%
who were on a stable dose of metformin. An additional 72 patients with HbAlc >10% and
<12% received open-label AZD1656.

« Intervention: Patients were randomized to receive one of the following as an add-on to
metformin:

o AZD1656 20 mg fixed dose

[e]

AZD1656 40 mg fixed dose

o

AZD1656 10-140 mg titrated dose

[¢]

AZD1656 20-200 mg titrated dose

Placebo

[¢]

[e]

Glipizide 5-20 mg titrated

e Primary Outcome: Placebo-corrected change in HbAlc from baseline to 4 months.

Dorzagliatin: SEED (NCT03173391) and DAWN
(NCT03141073) Trials[15]

o Study Design: Both were randomized, double-blind, placebo-controlled, Phase 3 trials with a
24-week double-blind treatment period followed by a 28-week open-label extension.

» Patient Population:
o SEED: Drug-naive patients with type 2 diabetes.

o DAWN: Patients with type 2 diabetes inadequately controlled with metformin monotherapy.
[15]

e Intervention:
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o SEED: Dorzagliatin (75 mg twice daily) or placebo.

o DAWN: Dorzagliatin (75 mg twice daily) or placebo, as an add-on to metformin (1500
mg/day).[7]

e Primary Outcome: Change in HbAlc from baseline to week 24.[6]

TTP399: SimpliciT1 Study (TTP399-203)[11][16]

o Study Design: A Phase 1b/2 adaptive, randomized, double-blind, placebo-controlled study.
» Patient Population: Adults with type 1 diabetes.

¢ Intervention: 800 mg of TTP399 or a matched placebo, administered once daily for 12 weeks
as an adjunct to insulin therapy.[11]

e Primary Outcome: Change in HbAlc from baseline to week 12.[11]

Signaling Pathway of Glucokinase Activation

Glucokinase activators exert their effects through a dual mechanism of action in the pancreas
and liver. The following diagram illustrates the signaling pathway.
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Caption: Glucokinase activation pathway in pancreas and liver.

Experimental Workflow for a Typical Glucokinase
Activator Clinical Trial

The following diagram outlines a generalized workflow for a clinical trial evaluating a

glucokinase activator.
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Caption: Generalized workflow of a GKA clinical trial.
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Discussion and Conclusion

The landscape of glucokinase activators is evolving, with several candidates demonstrating
promising efficacy in glycemic control. AZD1656 showed significant reductions in HbAlc,
although its development has seen challenges regarding sustained efficacy.[1] In contrast,
dorzagliatin has progressed to Phase 3 trials and has shown robust and sustained glycemic
control, both as a monotherapy and in combination with metformin.[2][3][4] TTP399, a
hepatoselective GKA, has demonstrated a strong safety profile, particularly with a reduced risk
of hypoglycemia, and has even shown potential as an adjunctive therapy in type 1 diabetes.[9]
[10][11][14]

The choice of a specific glucokinase activator for further development or clinical use will likely
depend on a careful balance of its efficacy, long-term durability of effect, and safety profile,
especially concerning hypoglycemia and effects on lipid metabolism. The distinct profiles of
AZD1656, dorzagliatin, and TTP399 highlight the diversity within this class of drugs and
underscore the importance of continued research to identify the optimal therapeutic agent for
patients with diabetes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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